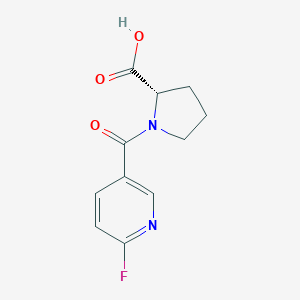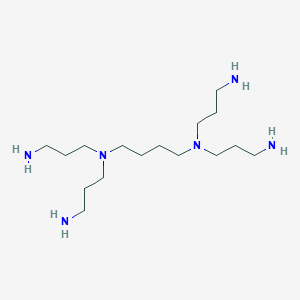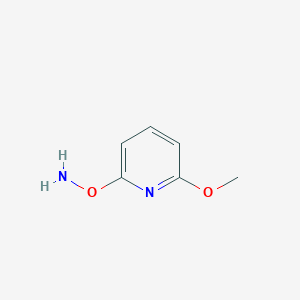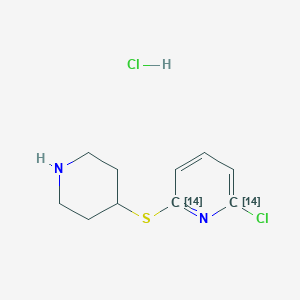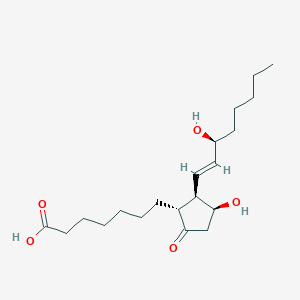
11-エピプロスタグランジンE1
概要
説明
. この化合物は、強力で選択的な結合特性により、科学研究において大きな関心を集めています。
科学的研究の応用
BU-239 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: BU-239 is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
BU-239は、イミダゾリンI2受容体に結合することによって効果を発揮します。この結合は、これらの受容体の活性を調節し、さまざまな下流効果をもたらします。分子標的は、イミダゾリン受容体に関連する特定のタンパク質と酵素を含みます。 作用機序に関与する経路には、細胞応答を調節するシグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
11-Epiprostaglandin E1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase and prostaglandin receptors. Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, including 11-Epiprostaglandin E1. This compound binds to prostaglandin receptors, particularly EP receptors, which mediate its effects on smooth muscle contraction, inflammation, and vasodilation .
Cellular Effects
11-Epiprostaglandin E1 influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, 11-Epiprostaglandin E1 induces relaxation and inhibits platelet aggregation, contributing to its vasodilatory and anti-thrombotic effects. It also modulates inflammatory responses by affecting the expression of cytokines and other inflammatory mediators .
Molecular Mechanism
The molecular mechanism of 11-Epiprostaglandin E1 involves binding to EP receptors on the cell surface. This binding activates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and inhibition of platelet aggregation. Additionally, 11-Epiprostaglandin E1 can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Epiprostaglandin E1 can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that 11-Epiprostaglandin E1 maintains its biological activity for several hours in vitro. Long-term exposure to 11-Epiprostaglandin E1 can lead to sustained vasodilation and anti-inflammatory effects, although the exact duration of these effects may depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of 11-Epiprostaglandin E1 in animal models are dose-dependent. At low doses, it exhibits vasodilatory and anti-thrombotic effects without significant adverse effects. At higher doses, 11-Epiprostaglandin E1 can cause hypotension and other cardiovascular effects. Toxicity studies in animal models have shown that extremely high doses can lead to gastrointestinal disturbances and renal impairment .
Metabolic Pathways
11-Epiprostaglandin E1 is involved in several metabolic pathways. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes. Once formed, 11-Epiprostaglandin E1 can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it into inactive metabolites. These metabolic pathways regulate the levels and activity of 11-Epiprostaglandin E1 in tissues .
Transport and Distribution
Within cells and tissues, 11-Epiprostaglandin E1 is transported and distributed through various mechanisms. It can diffuse across cell membranes and bind to specific transport proteins that facilitate its movement. In the bloodstream, 11-Epiprostaglandin E1 is bound to plasma proteins, which help in its distribution to target tissues. The compound’s localization and accumulation in tissues depend on the expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 11-Epiprostaglandin E1 is crucial for its activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals. Post-translational modifications, such as phosphorylation, can influence its localization and function. In some cells, 11-Epiprostaglandin E1 may also be found in the nucleus, where it can affect gene expression directly .
準備方法
合成経路と反応条件
BU-239塩酸塩の合成には、2-(4,5-ジヒドロイミダゾール-2-イル)キノキサリンと塩酸の反応が関与します。詳細な合成経路には、以下の手順が含まれます。
出発物質: 合成は、キノキサリンやジヒドロイミダゾールなどの市販されている出発物質から始まります。
反応条件: 反応は通常、望ましくない副反応を防ぐために、無水環境で行われます。ジクロロメタンやベンゼンなどの溶媒が一般的に使用されます。
工業的製造方法
BU-239塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、反応条件を厳密に制御することが含まれます。効率とスケーラビリティを向上させるために、自動反応器と連続フローシステムが工業環境で一般的に使用されています。
化学反応の分析
反応の種類
BU-239は、以下を含むさまざまな化学反応を起こします。
酸化: BU-239は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。
置換: BU-239は、官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に還元剤として使用されます。
置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、BU-239の酸化はキノキサリン酸化物の生成につながる可能性がありますが、還元はジヒドロ誘導体の生成につながる可能性があります。
科学研究への応用
BU-239塩酸塩は、科学研究において幅広い用途があります。
化学: 金属とリガンドの相互作用を研究するために、配位化学におけるリガンドとして使用されています。
生物学: BU-239は、さまざまな生物学的プロセスにおけるイミダゾリン受容体の役割を理解するために、受容体結合研究で使用されています.
医学: この化合物は、特に高血圧やうつ病などの病態に関与するイミダゾリン受容体の調節における潜在的な治療効果について調査されています.
産業: BU-239は、新しい材料の開発や、さまざまな工業プロセスにおける触媒として使用されています。
類似化合物との比較
類似化合物
BU-224: BU-239と構造と機能が似ており、イミダゾリンI2結合部位に対する別の高親和性リガンドです.
イダゾキサン: さまざまな薬理学的研究で使用される、よく知られたイミダゾリン受容体リガンドです。
BU-239の独自性
BU-239は、イミダゾリンI2受容体に対する高い選択性と親和性によって特徴付けられます。これは、これらの受容体の特定の役割を、有意なオフターゲット効果なしに研究するための貴重な研究ツールとなっています。 その化学構造は、強化された特性を持つ新しい誘導体の開発につながる可能性のある修飾も可能にします .
結論として、BU-239塩酸塩は、そのユニークな特性と幅広い用途により、科学研究において重要な化合です。その合成、化学反応、作用機序は、さまざまな生物学的プロセスにおけるイミダゾリン受容体の役割についての貴重な洞察を提供します。
特性
IUPAC Name |
7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-FZYGRIMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347932 | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24570-01-2 | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-EPIPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



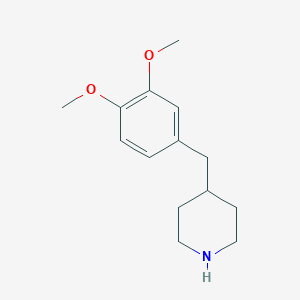
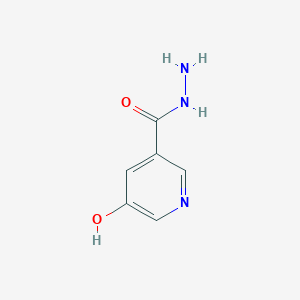


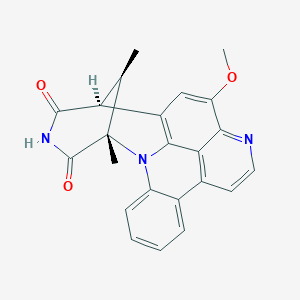

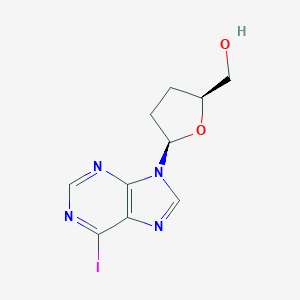

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
